N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16112572
InChI: InChI=1S/C26H24ClN5O2S/c1-17-8-10-19(11-9-17)25-30-31-26(32(25)20-12-14-21(34-3)15-13-20)35-16-24(33)29-28-18(2)22-6-4-5-7-23(22)27/h4-15H,16H2,1-3H3,(H,29,33)/b28-18+
SMILES:
Molecular Formula: C26H24ClN5O2S
Molecular Weight: 506.0 g/mol

N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

CAS No.:

Cat. No.: VC16112572

Molecular Formula: C26H24ClN5O2S

Molecular Weight: 506.0 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide -

Specification

Molecular Formula C26H24ClN5O2S
Molecular Weight 506.0 g/mol
IUPAC Name N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H24ClN5O2S/c1-17-8-10-19(11-9-17)25-30-31-26(32(25)20-12-14-21(34-3)15-13-20)35-16-24(33)29-28-18(2)22-6-4-5-7-23(22)27/h4-15H,16H2,1-3H3,(H,29,33)/b28-18+
Standard InChI Key BSUYTBILEHXKEY-MTDXEUNCSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C(\C)/C4=CC=CC=C4Cl
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=C(C)C4=CC=CC=C4Cl

Introduction

The compound N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide represents a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure features a combination of hydrazide, triazole, and aromatic moieties, making it a candidate for biological activity studies such as antimicrobial, antifungal, or anticancer properties.

Structural Overview

The compound is characterized by:

  • A hydrazide functional group linked to a triazole ring.

  • Substituents including:

    • A 2-chlorophenyl group.

    • A 4-methoxyphenyl group.

    • A 4-methylphenyl group.

These structural features contribute to its chemical reactivity and biological potential.

PropertyDetails
Molecular FormulaC<sub>22</sub>H<sub>21</sub>ClN<sub>4</sub>O<sub>2</sub>S
Functional GroupsHydrazide (-CONHNH-), Triazole (-C<sub>2</sub>N<sub>3</sub>-), Aromatics
Molecular Weight~440 g/mol
ConfigurationE-configuration at the imine bond

Synthesis

The synthesis of this compound typically involves:

  • Formation of the hydrazide backbone: This is achieved by reacting an appropriate acetic acid derivative with hydrazine hydrate.

  • Triazole ring incorporation: The triazole moiety is introduced via cyclization reactions involving thiosemicarbazides or related intermediates.

  • Condensation with aldehydes/ketones: The final step involves condensation with 2-chloroacetophenone to form the Schiff base (imine) linkage.

Spectroscopic Characterization

The compound's structure can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: Characteristic peaks include:

    • NH stretching (~3300 cm⁻¹).

    • C=O stretching (~1680 cm⁻¹).

    • C=N stretching (~1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (1^{1}H NMR): Signals for aromatic protons, methoxy group, and NH hydrogens.

    • Carbon NMR (13^{13}C NMR): Peaks corresponding to aromatic carbons and carbonyl carbon.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Potential Applications

  • Antimicrobial Activity:

    • The triazole ring is known for its antifungal and antibacterial properties.

    • The hydrazide moiety enhances binding to microbial enzymes.

  • Anticancer Potential:

    • Aromatic substitutions may facilitate interactions with DNA or proteins in cancer cells.

  • Material Science:

    • The compound’s stability and electronic properties make it a candidate for optoelectronic applications.

Biological Activity Studies

Preliminary in silico docking studies suggest that the compound may inhibit key enzymes such as lipoxygenases or kinases due to its ability to form hydrogen bonds and π-stacking interactions with active sites.

Activity TypeTarget Enzyme/OrganismMechanism of Action
AntifungalCandida spp., Aspergillus spp.Disruption of cell wall synthesis
AntibacterialGram-positive and Gram-negativeInhibition of bacterial enzymes
AnticancerKinase inhibitorsBlocking ATP-binding sites

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